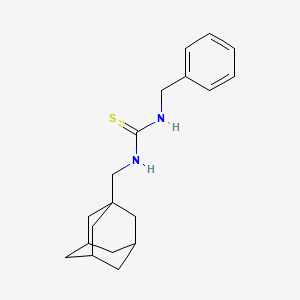
N-(1-Adamantylmethyl)-N'-benzylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-N’-benzylthiourea: is an organic compound that features a unique structure combining the adamantyl group, known for its rigidity and bulkiness, with a benzylthiourea moiety. This combination imparts distinct chemical and physical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-N’-benzylthiourea typically involves the reaction of 1-adamantylmethylamine with benzyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
Preparation of 1-Adamantylmethylamine: This intermediate can be synthesized by the reduction of 1-adamantylmethyl ketone using a reducing agent like lithium aluminum hydride (LiAlH4).
Reaction with Benzyl Isothiocyanate: The 1-adamantylmethylamine is then reacted with benzyl isothiocyanate to form N-(1-Adamantylmethyl)-N’-benzylthiourea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for N-(1-Adamantylmethyl)-N’-benzylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1-Adamantylmethyl)-N’-benzylthiourea can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines. Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
Chemistry
In chemistry, N-(1-Adamantylmethyl)-N’-benzylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various reactions.
Biology
The compound has potential applications in biological studies due to its ability to interact with biological macromolecules. It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, N-(1-Adamantylmethyl)-N’-benzylthiourea is investigated for its potential therapeutic properties. Compounds containing adamantyl groups have shown antiviral, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its rigid structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which N-(1-Adamantylmethyl)-N’-benzylthiourea exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound towards its targets. The thiourea moiety can form hydrogen bonds and interact with various functional groups in biological molecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylmethyl)-N’-phenylthiourea
- N-(1-Adamantylmethyl)-N’-methylthiourea
- N-(1-Adamantylmethyl)-N’-ethylthiourea
Uniqueness
N-(1-Adamantylmethyl)-N’-benzylthiourea is unique due to the presence of both the adamantyl and benzyl groups. This combination imparts distinct steric and electronic properties, making it different from other thiourea derivatives. The adamantyl group provides rigidity and bulk, while the benzyl group offers additional aromatic interactions, enhancing the compound’s potential for various applications.
Properties
Molecular Formula |
C19H26N2S |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-benzylthiourea |
InChI |
InChI=1S/C19H26N2S/c22-18(20-12-14-4-2-1-3-5-14)21-13-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H2,20,21,22) |
InChI Key |
JHGKLNSHBBVAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-nitro-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B10957850.png)
![4-(4-ethoxyphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957860.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957868.png)
![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10957871.png)
![N'~1~,N'~5~-bis[(E)-(5-chlorothiophen-2-yl)methylidene]pentanedihydrazide](/img/structure/B10957875.png)
![6-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10957878.png)
![13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957880.png)
![N'-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B10957882.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10957886.png)

![2-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10957902.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide](/img/structure/B10957905.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
![2-(4-Fluorophenyl)-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10957911.png)
